1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole
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Overview
Description
1-allyl-2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C17H14Cl2N2O and its molecular weight is 333.21. The purity is usually 95%.
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Scientific Research Applications
Occurrence and Toxicity in the Environment
A review focused on the occurrence, toxicity, and degradation of triclosan (TCS), a compound structurally related to 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole, highlights its widespread use in household and personal care products. Its presence in environmental compartments, due to partial elimination in sewage treatment plants, has raised concerns. TCS's high hydrophobicity allows it to accumulate in fatty tissues, leading to detection in fish and human samples. The compound's transformation into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers, underscores the need for understanding the environmental and health impacts of structurally related compounds like 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole (Bedoux et al., 2012).
Analytical and Scientometric Reviews
The environmental and health impacts of 2,4-D, a herbicide closely related to 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole, have been extensively analyzed. A scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) offers a quantitative visualization of the research on 2,4-D's toxicology and mutagenicity, highlighting the global trends and gaps in studies related to its use. This kind of analysis can provide a framework for understanding the broader implications of related compounds in agricultural and urban activities (Zuanazzi et al., 2020).
Environmental Behavior and Fate
The environmental fate and behavior of parabens, which share similar properties with 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole, have been reviewed to understand their persistence and effects in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to the continuous introduction from consumer products, raising concerns about their ecological impacts (Haman et al., 2015).
Toxicological Reviews
A review on the genetic toxicology of chlorinated dibenzo-p-dioxins, compounds related to the environmental persistence and potential health risks of 2-[(2,4-Dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole, outlines the significance of understanding the mutagenicity and cytotoxic effects of such compounds. The complexity of their effects on human health and the environment underlines the importance of comprehensive studies to assess the impact of related chemicals (Wassom et al., 1977).
Mechanism of Action
Target of Action
Similar compounds, such as imidazoles, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that imidazoles, a class of compounds to which this molecule belongs, can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
It’s known that imidazoles can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s log kow value, a measure of its lipophilicity, is reported to be 382 . This suggests that the compound may be able to cross biological membranes, which could influence its absorption and distribution.
Result of Action
It’s known that imidazoles can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
The compound is reported to be stable against hydrolysis at ph 5, 7, and 9 , suggesting that it may be stable in various environmental conditions.
Properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-prop-2-enylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-2-9-21-15-6-4-3-5-14(15)20-17(21)11-22-16-8-7-12(18)10-13(16)19/h2-8,10H,1,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKQIULLQLLPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.